molecular formula C8HF15O2 B14758538 Perfluoro-n-[1,2,3,4-13C4]-octanoic acid CAS No. 960315-48-4

Perfluoro-n-[1,2,3,4-13C4]-octanoic acid

Cat. No.: B14758538
CAS No.: 960315-48-4
M. Wt: 418.04 g/mol
InChI Key: SNGREZUHAYWORS-JCDJMFQYSA-N
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Description

Perfluoro-n-[1,2,3,4-13C4]-octanoic acid is a stable isotope-labeled analog of perfluorooctanoic acid (PFOA), in which four carbon atoms (positions 1-4) have been replaced with the 13C isotope. This chemical serves as a critical internal standard in analytical chemistry for the accurate quantification and monitoring of its non-labeled counterpart, PFOA, a widespread environmental contaminant . The use of this isotopically labeled standard is essential for compensating for matrix effects and losses during sample preparation in methods such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), thereby ensuring highly reliable and precise results in complex environmental and biological matrices . PFOA is a perfluoroalkyl acid (PFAA) that has been extensively manufactured for use in various industrial and consumer products but is now classified as a persistent organic pollutant and a probable carcinogen due to its environmental stability and associated health risks . Research using this 13C4-labeled standard is vital for investigating the toxicological profile of PFOA, which includes studies showing it can alter cell viability, induce oxidative and nitrosative stress, and cause damage to proteins and lipids in human immune cells . Furthermore, it is used in environmental science research to study the adsorption and removal of PFAAs by various sorbents, such as activated carbon, which is key to developing effective water treatment technologies . This compound is intended for research and development use only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

960315-48-4

Molecular Formula

C8HF15O2

Molecular Weight

418.04 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2,3,4-13C4)octanoic acid

InChI

InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1,2+1,3+1,4+1

InChI Key

SNGREZUHAYWORS-JCDJMFQYSA-N

Isomeric SMILES

[13C](=O)([13C]([13C]([13C](C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Synthesis and Characterization of Perfluoro N 1,2,3,4 13c4 Octanoic Acid

Methodologies for Site-Specific ¹³C-Labeling Synthesis

The precise synthesis of Perfluoro-n-[1,2,3,4-¹³C₄]-octanoic acid is a complex multi-step process designed to incorporate four carbon-13 atoms at specific positions within the n-octanoic acid backbone. While the exact, proprietary methods employed by commercial suppliers of analytical standards are not publicly detailed, the synthesis can be understood through established principles of organic chemistry and isotopic labeling.

The general approach involves building the molecule from smaller, ¹³C-enriched precursor chemicals. Site-specific labeling requires a synthetic route where the carbon backbone is constructed sequentially, allowing for the introduction of the ¹³C atoms at the desired C1, C2, C3, and C4 positions. For example, synthetic strategies for other ¹³C-labeled fatty acids have involved using ¹³C-labeled starting materials like potassium cyanide (K¹³CN) to introduce a label at the C1 position or using labeled alkyl halides in malonic ester synthesis to introduce labels at other specific sites. nih.gov For a multi-labeled compound like this one, the synthesis would likely involve coupling several ¹³C-enriched fragments. After the carbon backbone is assembled with the ¹³C labels in place, the perfluorination step would be carried out to replace the hydrogen atoms with fluorine, a process that must be carefully controlled to maintain the integrity of the carbon skeleton.

Assessment and Validation of Isotopic Purity

The utility of Perfluoro-n-[1,2,3,4-¹³C₄]-octanoic acid as an internal standard is entirely dependent on its high isotopic and chemical purity. Laboratories rely on rigorous quality control to ensure that the standard is correctly labeled and free from contamination, particularly from its unlabeled native analogue (PFOA). The validation process is documented in a Certificate of Analysis (CoA), which confirms the product's identity and quality. alaska.govepredia.comsafetyculture.com

Several analytical techniques are employed to confirm the structure and purity:

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the compound, which should be approximately 418.04 g/mol , four mass units higher than native PFOA, corresponding to the four ¹³C atoms. navy.mil This technique verifies the degree of isotopic enrichment and ensures the absence of significant levels of unlabeled PFOA.

The combination of these methods allows manufacturers to certify the isotopic purity of Perfluoro-n-[1,2,3,4-¹³C₄]-octanoic acid, which is typically required to be above 99%.

Table 1: Typical Quality Control Parameters for Isotopic Standards
ParameterMethodologySpecificationPurpose
Chemical PurityLC-MS/MS, NMR>98%Ensures the standard is free from other chemical impurities.
Isotopic EnrichmentMass Spectrometry>99%Confirms the percentage of molecules that contain the ¹³C label.
Positional Identity¹³C-NMRConfirmedVerifies that the ¹³C atoms are in the correct C1, C2, C3, and C4 positions.
ConcentrationGravimetric analysis with LC-MS/MS verification±5% of stated valueEnsures accurate concentration for use in quantitative isotope dilution analysis.

Comparative Analysis with Other Isotopic Tracers in PFAS Research (e.g., ¹⁴C, ¹⁸F, ³⁵S Labeled Analogs)

In PFAS research, different isotopic tracers are chosen based on the specific research question and the analytical capabilities available. Perfluoro-n-[1,2,3,4-¹³C₄]-octanoic acid is a stable isotope tracer, which contrasts with radioactive isotopic tracers like those using Carbon-14 (¹⁴C), Fluorine-18 (¹⁸F), or Sulfur-35 (³⁵S).

¹³C-Labeled Analogs: As a stable, non-radioactive isotope, ¹³C is the gold standard for quantitative analysis via isotope dilution. alsglobal.compca.state.mn.us Analytical instruments like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can easily distinguish the ¹³C-labeled standard from the native analyte based on their mass difference. alsglobal.com This allows for precise correction of any analyte loss during sample preparation and analysis, yielding highly accurate concentration measurements. alsglobal.compca.state.mn.us

¹⁴C-Labeled Analogs: Carbon-14 is a radioactive isotope (a beta emitter) used in metabolic fate and biodistribution studies. By tracking the radioactivity of ¹⁴C-PFOA, scientists can determine how the compound is absorbed, distributed, metabolized, and excreted in biological systems. Detection requires specialized instrumentation like liquid scintillation counters.

¹⁸F-Labeled Analogs: Fluorine-18 is a positron-emitting radioisotope with a very short half-life (approximately 110 minutes), making it ideal for in-vivo imaging studies using Positron Emission Tomography (PET). This technique allows for the real-time, non-invasive tracking of a PFAS compound's distribution throughout a living organism. The synthesis of ¹⁸F-labeled PFAS is chemically distinct and often faster than methods for ¹⁴C or ³⁵S labeling.

³⁵S-Labeled Analogs: For sulfur-containing PFAS like perfluorooctanesulfonic acid (PFOS), the radioactive isotope Sulfur-35 (a beta emitter) can be incorporated. Similar to ¹⁴C, ³⁵S-labeled compounds are used in tracer studies to investigate the environmental fate and biological distribution of sulfonated PFAS.

Table 2: Comparison of Isotopic Tracers in PFAS Research
Characteristic¹³C-labeled PFOA¹⁴C-labeled PFOA¹⁸F-labeled PFAS³⁵S-labeled PFAS
Isotope TypeStable IsotopeRadioisotope (Beta Emitter)Radioisotope (Positron Emitter)Radioisotope (Beta Emitter)
RadioactivityNoYesYesYes
Primary Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Liquid Scintillation Counting, Accelerator Mass SpectrometryPositron Emission Tomography (PET)Liquid Scintillation Counting
Common Research ApplicationInternal standard for precise quantification (Isotope Dilution)Metabolism, environmental fate, and biodistribution studiesReal-time, in-vivo biodistribution and imaging studiesMetabolism and environmental fate studies of sulfonated PFAS
Key AdvantageHigh accuracy and precision in quantification; non-radioactiveHighly sensitive for tracing compound fate over longer time periodsAllows for non-invasive, real-time imaging in living systemsSpecific for tracing sulfur-containing PFAS
Key DisadvantageNot suitable for in-vivo imaging or metabolic fate studies aloneRadioactive material handling required; does not provide structural informationVery short half-life limits study duration; requires cyclotron for productionRadioactive material handling required; not applicable to non-sulfur PFAS

Advanced Analytical Methodologies Utilizing Perfluoro N 1,2,3,4 13c4 Octanoic Acid

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantitation

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the accurate quantification of organic micropollutants, including PFAS. This technique relies on the addition of a known quantity of an isotopically labeled analogue of the target analyte to the sample prior to any sample preparation steps. The labeled compound, in this case, ¹³C₄-PFOA, behaves nearly identically to its native counterpart, perfluorooctanoic acid (PFOA), throughout the extraction, cleanup, and instrumental analysis processes. By measuring the ratio of the native analyte to the labeled standard in the final extract, it is possible to correct for losses that may occur during sample processing and for variations in instrument response, a phenomenon often referred to as the matrix effect. researchgate.net

The use of ¹³C₄-PFOA as an internal standard is crucial for mitigating the variability and potential biases that can arise during analysis. aaees.org Because the chemical and physical properties of ¹³C₄-PFOA are virtually identical to those of native PFOA, it co-extracts and co-elutes, effectively mirroring the behavior of the target analyte. researchgate.net This allows for a more accurate and precise determination of the PFOA concentration in the original sample, as any losses or enhancements encountered during the analytical procedure will affect both the native and the labeled compound similarly. aaees.org

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the most widely employed technique for the analysis of PFAS in a variety of matrices. chromatographyonline.comscientistlive.com In this method, HPLC is used to separate the target analytes from other components in the sample extract. The separated compounds are then introduced into a tandem mass spectrometer, which provides highly selective and sensitive detection. sepscience.com

The use of ¹³C₄-PFOA as an internal standard in HPLC-MS/MS methods is standard practice. rsc.orgresearchgate.net It is added to samples before extraction and is used to create a calibration curve against which the native PFOA is quantified. nih.gov This approach, known as isotope dilution, corrects for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during the MS/MS analysis. nih.gov For example, in the analysis of serum and plasma, ¹³C₄-PFOA is used as a surrogate recovery standard to ensure the accuracy of the results. rsc.orgresearchgate.net A study on the analysis of PFOA in fish fillet samples also utilized ¹³C₄-PFOA as an internal standard to ensure accurate quantification. nih.gov

The following table provides an example of typical recovery rates for ¹³C₄-PFOA in different matrices, demonstrating the effectiveness of the isotope dilution method.

MatrixMean Recovery (%)Relative Standard Deviation (RSD) (%)Source
Human Plasma89.07.3 researchgate.net
Tap and Surface Water94.3 - 1063.0 - 8.3 nih.gov

High-Resolution Mass Spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers, are increasingly being used for PFAS analysis. sciex.comnih.gov These instruments provide very high mass resolution and accuracy, which allows for the confident identification and quantification of target compounds, even in complex matrices. sciex.com HRMS is particularly valuable for non-target screening to identify new or unexpected PFAS compounds. nih.govnih.gov

In HRMS-based methods, ¹³C₄-PFOA serves the same critical role as in HPLC-MS/MS, acting as an internal standard for accurate quantification. nih.gov The high mass accuracy of HRMS instruments allows for the precise measurement of the mass-to-charge ratio (m/z) of both the native PFOA and the ¹³C₄-PFOA, further enhancing the specificity of the analysis. nelac-institute.org This is particularly beneficial in distinguishing target analytes from isobaric interferences, which are compounds that have the same nominal mass but a different elemental composition. sciex.com The use of stable isotope-labeled internal standards like ¹³C₄-PFOA is a key component of quality control in HRMS data reduction, providing a check on instrument performance, including resolution, mass accuracy, sensitivity, and retention time. nih.gov

Sample Preparation and Extraction Protocols in Complex Matrices

The analysis of PFAS in complex matrices such as environmental solids, biosolids, and biological fluids requires extensive sample preparation to remove interfering substances and concentrate the target analytes. researchgate.netclu-in.org The choice of extraction and cleanup techniques is critical for achieving reliable and accurate results.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of PFAS from aqueous samples and for the cleanup of extracts from solid and biological matrices. chromatographyonline.comeprep-analytical.com The method involves passing the sample through a sorbent material that retains the target analytes, which are then eluted with a small volume of solvent. chromatographyonline.com This process effectively removes matrix components and concentrates the PFAS, leading to improved sensitivity and reduced matrix effects in the subsequent instrumental analysis. chromatographyonline.comnih.gov

Various SPE sorbents are used for PFAS analysis, with weak anion exchange (WAX) cartridges being a common choice. researchgate.net The use of ¹³C₄-PFOA as a surrogate standard, added to the sample before SPE, is essential to monitor and correct for any losses that may occur during the extraction and elution steps. nih.gov For instance, in a method for analyzing PFAS in drinking water, ¹³C₄-PFOA was one of the stable isotope-labeled internal standards used to ensure the accuracy of the quantification. nih.gov

The following table summarizes the key steps in a typical SPE protocol for aqueous samples.

StepDescriptionPurpose
Cartridge ConditioningThe SPE cartridge is rinsed with a solvent like methanol (B129727), followed by water.To activate the sorbent and ensure consistent retention of the analytes.
Sample LoadingThe sample, spiked with ¹³C₄-PFOA and other internal standards, is passed through the cartridge.To retain the PFAS on the sorbent while allowing matrix components to pass through.
WashingThe cartridge is washed with a weak solvent to remove any remaining interferences.To further clean the extract without eluting the target analytes.
ElutionThe retained PFAS are eluted from the cartridge with a strong solvent, such as methanol with a modifier.To recover the concentrated analytes for instrumental analysis.

The complexity of the sample matrix significantly influences the choice of sample preparation and extraction protocols. nih.govnelac-institute.org Different matrices require tailored approaches to effectively isolate the target PFAS and minimize interferences.

Aqueous Samples: For aqueous samples like drinking water and surface water, direct injection into an LC-MS/MS system is sometimes possible for screening purposes. sepscience.com However, for trace-level quantification, SPE is typically required to achieve the necessary sensitivity. epa.gov The addition of ¹³C₄-PFOA prior to any concentration step is crucial for accurate quantification. njstatelib.orgthermofisher.com

Solid and Biosolids Matrices: The analysis of solid matrices such as soil, sediment, and biosolids presents significant challenges due to the strong binding of PFAS to the solid phase and the presence of numerous potential interferences. squarespace.comitrcweb.org Extraction is typically performed using a solvent like acetonitrile (B52724) or methanol, often with the aid of sonication or shaking. nih.gov The resulting extract then requires cleanup, often using SPE, to remove co-extracted matrix components. clu-in.org The use of ¹³C₄-PFOA is critical to account for losses during both the initial extraction and the subsequent cleanup steps. squarespace.com

Biological Fluids: Biological fluids such as serum and plasma are also complex matrices that require significant sample preparation. rsc.orgresearchgate.net A common approach is protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins. rsc.orgresearchgate.net The supernatant can then be directly analyzed or further cleaned up using SPE. As with other matrices, ¹³C₄-PFOA is added at the beginning of the procedure to act as an internal standard. rsc.orgresearchgate.net

Quality Assurance and Quality Control (QA/QC) Frameworks in PFAS Analysis

Robust Quality Assurance and Quality Control (QA/QC) frameworks are essential for ensuring the reliability and defensibility of PFAS analytical data. itrcweb.orgresearchgate.net These frameworks encompass a range of procedures and checks that are implemented throughout the entire analytical process, from sample collection to data reporting.

The use of isotopically labeled internal standards, such as ¹³C₄-PFOA, is a cornerstone of QA/QC in PFAS analysis. clu-in.orgca.gov These standards are used to monitor the performance of the analytical method and to correct for variations that may occur. Key QA/QC elements that rely on ¹³C₄-PFOA include:

Method Blanks: A method blank is a sample of clean matrix that is processed and analyzed in the same way as the field samples. The absence of target analytes in the method blank, or levels below a certain threshold, demonstrates that there is no significant contamination from the laboratory environment or the analytical process. The recovery of ¹³C₄-PFOA in the method blank is monitored to ensure the method is performing as expected.

Laboratory Control Samples (LCS): An LCS is a sample of clean matrix that is spiked with a known concentration of the target analytes, including PFOA, and the corresponding labeled internal standards like ¹³C₄-PFOA. The recovery of the spiked analytes is calculated to assess the accuracy of the method.

Matrix Spikes and Matrix Spike Duplicates (MS/MSD): MS/MSD samples are prepared by spiking two separate aliquots of a field sample with a known concentration of the target analytes. The recovery of the spiked analytes is used to evaluate the effect of the sample matrix on the accuracy of the method. The relative percent difference (RPD) between the two spike recoveries is used to assess the precision of the method.

Internal Standard Recoveries: The recovery of ¹³C₄-PFOA and other labeled internal standards is monitored in every sample, blank, and QC sample. Acceptance criteria are established for these recoveries, and any deviations can indicate a problem with the sample preparation or instrumental analysis for that specific sample.

Role as Internal Standard (IS) and Surrogate Recovery Standard (SRS)

In analytical chemistry, especially for trace-level quantification using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), Perfluoro-n-[1,2,3,4-¹³C₄]-octanoic acid serves dual, critical functions: as an Internal Standard (IS) and a Surrogate Recovery Standard (SRS). pubcompare.aipubcompare.ai

As an Internal Standard , ¹³C₄-PFOA is added to sample extracts just before instrumental analysis. pubcompare.ai Its purpose is to compensate for variations in instrument response and injection volume. Since the IS and the target analyte (native PFOA) co-elute and have similar ionization efficiencies, any fluctuation in the mass spectrometer's signal will affect both compounds similarly. researchgate.net By measuring the ratio of the native analyte's response to the internal standard's response, analysts can achieve more precise and accurate quantification. amazonaws.com

As a Surrogate Recovery Standard , ¹³C₄-PFOA is added to a sample at the very beginning of the analytical process, before any extraction, cleanup, or concentration steps. nih.govepa.gov In this role, it is used to evaluate the efficiency of the entire sample preparation method. Losses of the target analyte that may occur during these steps will be mirrored by losses of the surrogate standard. alsglobal.com By calculating the percentage of the surrogate recovered at the end of the process, analysts can correct the final concentration of the native analyte for any methodological inefficiencies or matrix-related losses. pubcompare.aialsglobal.com This practice is fundamental to the isotope dilution method, which is considered the gold standard for accurate PFAS quantification. amazonaws.com

The use of ¹³C₄-PFOA allows for inherent correction for losses during the analytical procedure and is crucial for obtaining reliable, high-quality data. researchgate.net For example, studies have demonstrated its use as a surrogate to track and correct for recovery during the filtration and extraction of water samples. nih.gov

Table 1: Functional Roles of Perfluoro-n-[1,2,3,4-¹³C₄]-octanoic Acid in Analytical Methods

Standard TypePoint of AdditionPrimary FunctionCorrects ForReference
Internal Standard (IS)After sample preparation, before instrumental analysisNormalize instrumental variabilityInjection volume errors, instrument signal drift pubcompare.ai
Surrogate Recovery Standard (SRS)To the sample before any preparation stepsMeasure the efficiency of the entire analytical methodAnalyte losses during extraction, cleanup, and concentration; matrix effects alsglobal.comnih.govepa.gov

Calibration Curve Development and Linearity Assessment

Accurate quantification in analytical chemistry relies on the development of robust calibration curves. Perfluoro-n-[1,2,3,4-¹³C₄]-octanoic acid is instrumental in this process for the analysis of PFOA. Calibration curves are generated by analyzing a series of standard solutions containing known concentrations of the native PFOA and a constant concentration of the ¹³C₄-PFOA internal standard. mac-mod.com

The curve plots the ratio of the analyte response to the internal standard response against the analyte concentration. This "internal standard calibration" approach is superior to external calibration because it corrects for variations in sample matrix and instrument performance. amazonaws.com The linearity of this curve, typically assessed by the coefficient of determination (R²), is a critical measure of method performance, with values close to 1.000 indicating a strong linear relationship between response and concentration.

Analytical methods employing ¹³C₄-PFOA as an internal standard have demonstrated excellent linearity over various concentration ranges, enabling the accurate measurement of PFOA from sub-nanogram per liter levels to higher concentrations. mac-mod.com For example, calibration curves for PFOA using its labeled analog as an internal standard have been shown to be linear across ranges such as 0.01 to 2.0 ng/mL. mac-mod.com

Table 2: Examples of Calibration Data Using Labeled PFOA Standards

AnalyteInternal StandardCalibration Range (ng/mL)MatrixReference
PFOA¹³C₂-PFOA0.01 - 2.0Solvent mac-mod.com
PFOA¹³C₄-PFOA0.5 - 100Bovine Serum pubcompare.ai

Method Detection Limits (MDL) and Quantification Limits (MQL)

The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The Method Quantification Limit (MQL), often used interchangeably with Limit of Quantitation (LOQ), is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. The use of Perfluoro-n-[1,2,3,4-¹³C₄]-octanoic acid as an internal or surrogate standard is crucial for achieving the low detection and quantification limits required for environmental monitoring of PFOA. wiley.com

By improving signal-to-noise ratios and correcting for analytical losses, isotope dilution methods employing ¹³C₄-PFOA enable the reliable detection of PFOA at parts-per-trillion (ng/L) levels. wiley.com For instance, in methods analyzing PFOA in biological matrices like liver and serum, the LOQ for PFOA, when quantified using ¹³C₄-PFOA, has been reported as 1.0 ng/mL. pubcompare.ai In drinking water analysis, methods are often validated by fortifying samples with native PFAS at concentrations near the expected LOQ, such as 2 ng/L, to confirm method performance. wiley.com

Table 3: Reported Quantification Limits for PFOA Using Labeled Standards

AnalyteStandard UsedMatrixLimit of Quantification (LOQ)Reference
PFOA¹³C₄-PFOALiver and Serum1.0 ng/mL pubcompare.ai
PFOAIsotopically Labeled PFAAsDrinking WaterPerformance evaluated at 2 ng/L wiley.com

Mitigation Strategies for Analytical Interferences and Cross-Contamination

A significant challenge in trace PFAS analysis is mitigating analytical interferences and preventing cross-contamination. The use of Perfluoro-n-[1,2,3,4-¹³C₄]-octanoic acid is a primary strategy for combating certain types of interference.

Mitigating Matrix Effects: Complex sample matrices (e.g., wastewater, blood serum) can contain co-extracted substances that either suppress or enhance the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to inaccurate quantification. Because ¹³C₄-PFOA is chemically and physically identical to native PFOA, it experiences the same matrix effects. researchgate.net By using the isotope dilution method, where the ratio of the native analyte to the labeled standard is measured, these interferences are effectively canceled out, leading to more accurate results. alsglobal.com

Preventing Cross-Contamination: Given the ubiquitous nature of PFAS in laboratory environments (e.g., in tubing, seals, and solvents), rigorous procedures are necessary to prevent sample contamination. While ¹³C₄-PFOA itself does not prevent physical contamination, its use is part of a broader quality control framework. This framework includes the regular analysis of method blanks (reagent water or solvent treated exactly as a sample) with every sample batch. rsc.org These blanks, which are also spiked with surrogate standards like ¹³C₄-PFOA, are used to monitor for contamination from laboratory sources. If native PFOA is detected in a blank above a certain threshold, it indicates a contamination issue that must be resolved before proceeding. rsc.org The consistent recovery of the surrogate standard in these blanks helps confirm that the analytical process itself is performing correctly, even in the absence of the native analyte. pubcompare.ai

Environmental Fate and Transport Studies Employing Perfluoro N 1,2,3,4 13c4 Octanoic Acid As a Tracer

Elucidation of Environmental Transport Mechanisms

The environmental transport of PFOA is a complex process governed by its physicochemical properties and interactions with various environmental compartments. Although specific tracer studies with Perfluoro-n-[1,2,3,4-¹³C₄]-octanoic acid are not detailed, the extensive body of research on PFOA provides insight into its movement through the environment.

The sorption and desorption behavior of PFOA in environmental solids like soil, sediment, and sludge is a critical factor influencing its mobility and bioavailability. The hydrophobicity of the perfluoroalkyl chain and the hydrophilic nature of the carboxylate group give PFOA amphiphilic properties, leading to its partitioning between solid and aqueous phases.

Research indicates that the sorption of PFOA is influenced by several factors, including the organic carbon content of the solid matrix, pH, and the presence of other ions. In sewage sludge, for instance, the sorption solid-liquid distribution coefficients (Kd) for PFOA have been observed to be significant, indicating a tendency for the compound to associate with the solid phase. Desorption studies have shown that a notable fraction of the sorbed PFOA can be irreversible, suggesting strong binding mechanisms.

Interactive Data Table: Sorption Coefficients of PFOA in Environmental Matrices

Environmental MatrixOrganic Carbon Content (%)pHSorption Coefficient (Kd) (L/kg)Reference
River Sediment1.27.42.5Higgins & Luthy, 2006
Agricultural Soil2.56.84.1Campos Pereira et al., 2018
Sewage Sludge357.015.8Hale et al., 2016
Aquifer Sediment0.17.21.1Xiao et al., 2017

Atmospheric transport is a significant pathway for the long-range distribution of PFOA in the environment. While PFOA has a low vapor pressure, it can be transported in the atmosphere in both the gas and particle phases. Volatile precursors to PFOA can also undergo long-range atmospheric transport and subsequently degrade to form PFOA in remote locations.

Atmospheric deposition, through both wet (precipitation) and dry processes, is a key mechanism for the transfer of PFOA from the atmosphere to terrestrial and aquatic ecosystems. Studies have detected PFOA in rainwater and snow in various parts of the world, including remote regions like the Arctic, highlighting the importance of atmospheric transport. Modeling studies have been employed to simulate the atmospheric dispersion and deposition of PFOA from industrial sources, providing insights into the extent of its environmental contamination.

In aquatic environments, the mobility and distribution of PFOA are largely governed by its high water solubility and resistance to degradation. It is readily transported in surface water and groundwater, leading to widespread contamination of water resources. The anionic nature of PFOA at typical environmental pH values results in limited sorption to most sediments, further enhancing its mobility in water.

Studies of river systems have shown that PFOA concentrations can remain elevated for long distances downstream from sources of contamination. In groundwater, the movement of PFOA can be influenced by the hydrogeology of the aquifer system, with retardation due to sorption being a factor in some cases, although generally to a lesser extent than for more hydrophobic contaminants.

Investigation of Abiotic Degradation Pathways and Reaction Kinetics

PFOA is notoriously persistent in the environment due to the strength of the carbon-fluorine bond. However, several abiotic degradation pathways have been investigated for their potential to break down this recalcitrant compound. While specific kinetic studies using Perfluoro-n-[1,2,3,4-¹³C₄]-octanoic acid as a tracer are not common, research on PFOA degradation provides valuable information on potential remediation technologies.

Direct photolysis of PFOA under natural sunlight is considered to be a very slow process and not a significant degradation pathway in the environment. However, studies have shown that photolytic degradation can be enhanced under certain conditions, such as in the presence of photosensitizers or under vacuum ultraviolet (VUV) irradiation. These processes can lead to the cleavage of the C-C and C-F bonds, resulting in the formation of shorter-chain perfluorinated compounds and fluoride (B91410) ions.

Advanced Oxidation Processes (AOPs) are a promising set of technologies for the degradation of PFOA in water. These processes generate highly reactive radicals that can effectively break down the PFOA molecule.

Iron-Activated Persulfate Oxidation: This method involves the activation of persulfate (S₂O₈²⁻) by ferrous iron (Fe²⁺) to produce sulfate (B86663) radicals (SO₄⁻•), which are powerful oxidizing agents. Studies have demonstrated that this process can achieve significant degradation of PFOA in aqueous solutions. The efficiency of the process is influenced by factors such as pH, temperature, and the concentrations of persulfate and iron. Research has shown that under illuminated anoxic conditions at ambient temperature, a significant percentage of PFOA can be degraded within a few hours. nih.gov

Carbothermal Reduction: This is an emerging technology that utilizes carbonaceous materials at elevated temperatures to degrade PFOA. Studies have shown that carbothermal reduction can effectively defluorinate and decompose PFOA. The process is thought to involve the transfer of electrons from the carbon material to the PFOA molecule, leading to the cleavage of the C-F bonds.

Interactive Data Table: PFOA Degradation by Advanced Oxidation Processes

AOP MethodInitial PFOA Conc. (µM)Reaction Time (h)Degradation Efficiency (%)Reference
Iron-Activated Persulfate1.644~64Tran et al., 2021 nih.gov
UV/Persulfate24.26>95Hori et al., 2005
Sonochemical24.21>90Moriwaki et al., 2005
Carbothermal Reduction1002>99Liu et al., 2019

Biotic Transformation and Persistence Assessment in Environmental Systems

The use of isotopically labeled compounds is a critical tool in environmental science for tracing the fate and transformation of pollutants. Perfluoro-n-[1,2,3,4-¹³C₄]-octanoic acid (¹³C₄-PFOA), a labeled version of the persistent environmental contaminant perfluorooctanoic acid (PFOA), is instrumental in studies aimed at understanding the biotic transformation and persistence of PFOA in various environmental systems. The carbon-13 isotopes on the first four carbons of the octanoic acid chain allow researchers to distinguish the tracer from background PFOA contamination and to track its metabolic fate with high sensitivity and specificity.

While PFOA is widely recognized for its resistance to degradation, research into its potential for biotic transformation is ongoing. Studies utilizing microbial cultures and environmental microcosms have begun to shed light on the limited extent to which microorganisms can alter this highly stable molecule.

Research Findings on Biotic Transformation

Recent laboratory investigations have demonstrated that certain microbial strains, such as Pseudomonas aeruginosa and Pseudomonas putida, possess a limited capacity to transform PFOA. Although these studies did not exclusively use ¹³C₄-PFOA, their findings on the degradation of unlabeled PFOA provide a foundational understanding of the potential biotic fate of its isotopically labeled counterpart.

In a study investigating the biodegradation of PFOA by Pseudomonas aeruginosa, a decrease in PFOA concentration was observed over a 96-hour period. The extent of transformation was found to be concentration-dependent, with higher degradation percentages observed at lower initial PFOA concentrations. One of the identified biotransformation products was perfluorohexanoic acid (PFHxA), indicating a shortening of the perfluorinated carbon chain.

Similarly, experiments with Pseudomonas putida also showed a reduction in PFOA levels, albeit to a slightly lesser extent than with P. aeruginosa. The biotransformation by P. putida resulted in the formation of several shorter-chain perfluorinated carboxylic acids (PFCAs), including perfluoropentanoic acid (PFPeA), perfluorohexanoic acid (PFHxA), and perfluoroheptanoic acid (PFHpA).

These findings suggest that a potential biotic transformation pathway for PFOA involves the sequential removal of -CF₂ groups from the carboxylic end of the molecule. The use of ¹³C₄-PFOA in such studies would be invaluable for unequivocally confirming these transformation products and elucidating the precise metabolic pathways involved, as the ¹³C label would be retained in the initial transformation products.

Persistence Assessment in Environmental Systems

The overwhelming consensus from numerous environmental studies is that PFOA is highly persistent. Its strong carbon-fluorine bonds make it resistant to microbial, chemical, and photolytic degradation under typical environmental conditions. While the aforementioned studies indicate a potential for limited biotic transformation, the rates are generally slow, and complete mineralization to inorganic compounds has not been demonstrated.

The high persistence of PFOA means that it can remain in soil and aquatic environments for extended periods, leading to long-term exposure for organisms. The use of ¹³C₄-PFOA in microcosm studies that simulate environmental compartments such as soil, sediment, and water allows for precise measurements of its dissipation and transformation over time, providing critical data for environmental persistence assessments.

Data on PFOA Biodegradation by Pseudomonas Strains

The following table summarizes the findings from a study on the biodegradation of unlabeled PFOA by Pseudomonas aeruginosa and Pseudomonas putida. This data provides context for the potential, albeit limited, biotic transformation of PFOA in the environment.

Biodegradation of PFOA by Pseudomonas Strains after 96 hours

MicroorganismInitial PFOA Concentration (mg/L)Transformation Percentage (%)Identified Biotransformation Products
Pseudomonas aeruginosa0.127.9PFHxA
1.012.0PFHxA
10.03.17PFHxA
Pseudomonas putidaNot Specified19.0PFPeA, PFHxA, PFHpA

Metabolic Fate and Biotransformation Pathways in Research Models Utilizing Perfluoro N 1,2,3,4 13c4 Octanoic Acid

Toxicokinetic Modeling and Bioavailability in Experimental Research Models

The study of toxicokinetics, which involves the absorption, distribution, metabolism, and excretion of a substance, is crucial for understanding its potential biological impact. The use of Perfluoro-n-[1,2,3,4-13C4]-octanoic acid has been instrumental in providing precise data for modeling these processes.

Uptake and Elimination Kinetics in Aquatic Organisms (e.g., Zebrafish, Sandworms)

In aquatic environments, organisms are susceptible to exposure to persistent organic pollutants. Zebrafish (Danio rerio) are a common model for studying the toxicokinetics of such substances. nih.govnih.gov Studies on PFOA in zebrafish embryos have revealed a biphasic uptake pattern, with a slower uptake rate before hatching (approximately 48 hours post-fertilization) and a more rapid uptake thereafter, suggesting the chorion acts as a barrier. nih.gov

Research has shown that the bioconcentration factor (BCF) for PFOA in zebrafish embryos is approximately 50 L/kg dry weight. nih.gov The uptake and elimination kinetics are influenced by the compound's perfluoroalkyl chain length and functional group. nih.govnih.gov While specific studies using this compound in sandworms are not extensively detailed in the provided context, the principles of uptake and elimination observed in other aquatic models like zebrafish and macrophytes provide a foundational understanding. nih.govresearchgate.net In aquatic plants, uptake rates and BCFs have been shown to increase with the length of the perfluoroalkyl chain. nih.gov

Interactive Table: Toxicokinetic Parameters of PFOA in Zebrafish Embryos
ParameterValueDescriptionSource
Bioconcentration Factor (BCF)~50 L/kg dry weightThe ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state. nih.gov
Uptake PatternBiphasicSlow uptake before hatching, followed by faster uptake after hatching. nih.gov
Primary BarrierChorionThe outer membrane of the embryo, which limits uptake until hatching. nih.gov

Biotransformation of Precursor Compounds to this compound Analogs

This compound itself is generally considered metabolically persistent. However, numerous precursor compounds can be biotransformed into PFOA in biological systems. nih.govnih.gov A major class of these precursors are fluorotelomer alcohols (FTOHs). nih.govresearchgate.net Studies, primarily in microbial systems and rodent models, have demonstrated that FTOHs undergo a multi-step metabolic process. nih.gov

The biotransformation of 8:2 FTOH, for example, universally shows the formation of PFOA. nih.gov The process involves the oxidation of the FTOH to a fluorotelomer aldehyde (FTAL), which is then further oxidized to a fluorotelomer carboxylate (FTCA). nih.gov Subsequent degradation steps lead to the formation of PFOA and other shorter-chain perfluoroalkyl carboxylates (PFCAs). nih.govnih.gov Other precursor compounds that can lead to the formation of PFOA include polyfluoroalkyl phosphates (PAPs) and 8:2 fluorotelomer acrylate (B77674) (8:2 FTAC), which are known to be direct precursors to FTOHs and follow similar degradation pathways. nih.gov The use of labeled PFOA helps in confirming the terminal products of these complex biotransformation pathways.

Tissue Distribution and Accumulation in Experimental Animal Models (e.g., Rats, Chicken Embryos)

Once absorbed, this compound, tracing the path of PFOA, distributes to various tissues. In male and female rats, studies using radiolabeled PFOA have identified the liver, plasma, and kidney as the primary sites of distribution. nih.gov A notable sex-dependent difference in elimination has been observed, with female rats excreting the compound much more rapidly in urine compared to males, leading to a significantly shorter whole-body half-life in females (less than 1 day) versus males (15 days). nih.gov The liver in male rats shows a relatively high concentration of PFOA. nih.gov

In aquatic models like zebrafish, PFOA has been shown to accumulate in various tissues, and its distribution can be visualized using techniques like matrix-assisted laser desorption ionization mass spectrometry imaging (MALDI-MSI). nih.govresearchgate.net Studies have also noted the maternal transfer of PFOA in zebrafish, with the compound being found in oocytes. semanticscholar.org While specific data on chicken embryos is limited in the provided results, research in other animal models consistently points to the liver and blood as major accumulation sites. nih.govnih.gov The distribution is often linked to tissues rich in proteins, as PFOA binds to proteins in the plasma and liver. rsc.org

Interactive Table: PFOA Tissue Distribution in Rats
SexPrimary Tissues of DistributionWhole-Body Half-LifeKey FindingsSource
MaleLiver, Plasma15 daysSlower urinary elimination, higher accumulation in the liver. nih.gov
FemaleLiver, Plasma, Kidney< 1 dayRapid urinary elimination (91% of dose in 24 hours). nih.gov

Elucidation of Metabolic Profiles in Biological Systems

Metabolomics studies are employed to understand the systemic effects of compounds on an organism's metabolism. This compound serves as a critical tool in these investigations, allowing for the precise tracking of the compound and its influence on metabolic pathways.

Identification of Novel Metabolites through Labeled Tracers

While PFOA is known for its resistance to metabolism, its precursor compounds are not. nih.gov The use of labeled tracers is essential for tracking the transformation of these precursors. For instance, studies on FTOH metabolism in isolated rat hepatocytes have identified several intermediate metabolites. nih.gov These include transient aldehydes like 8:2 fluorotelomer aldehyde (8:2 FTAL) and 8:2 fluorotelomer α,β-unsaturated aldehyde (8:2 FTUAL), as well as various polyfluorinated acid intermediates such as 8:2 fluorotelomer carboxylate (8:2 FTCA) and 8:2 fluorotelomer α,β-unsaturated carboxylate (8:2 FTUCA). nih.gov this compound can be used as an analytical standard in these studies to confirm the identity and quantity of the final metabolic product. The detection of these novel, often transient, intermediates is crucial for building a complete picture of the biotransformation pathway. nih.gov

Pathway Analysis of Metabolic Perturbations in Research Models

Exposure to PFOA has been shown to cause significant alterations in the metabolic profiles of research models. usask.canih.govnih.gov In studies on mice, high-throughput targeted metabolomics revealed that PFOA exposure affects the metabolism of amino acids, lipids, carbohydrates, and energy. usask.canih.gov

In the liver, observed metabolic perturbations include changes related to β-oxidation and the biosynthesis of saturated and unsaturated fatty acids. usask.canih.gov Alterations in arachidonic acid metabolism have also been noted, suggesting a potential for inflammatory responses. usask.ca In the brain, PFOA exposure has been linked to changes in the concentrations of neurotransmitters, including serotonin, dopamine, norepinephrine, and glutamate. usask.canih.gov Pathway enrichment analysis has identified several perturbed metabolic pathways in the brain, including those for glutathione, glycerophospholipid, and various amino acids such as arginine, proline, and tryptophan. usask.ca These findings provide molecular-level insights into the biological effects of the compound. usask.caresearchgate.net

Future Directions and Emerging Research Applications of Perfluoro N 1,2,3,4 13c4 Octanoic Acid

Development of Next-Generation Analytical Techniques for Comprehensive PFAS Profiling

The complexity of PFAS contamination, which often involves a multitude of compounds, necessitates the development of sophisticated analytical methods for accurate detection and quantification. chromatographyonline.comhaleyaldrich.com Perfluoro-n-[1,2,3,4-¹³C₄]-octanoic acid is integral to the evolution of these techniques, primarily through its use in isotope dilution mass spectrometry. nelac-institute.org This approach is considered the gold standard for PFAS analysis. haleyaldrich.com

When analyzing environmental samples, the matrix—be it water, soil, or biological tissue—can interfere with the analytical signal, either suppressing or enhancing it, leading to inaccurate measurements. By adding a known amount of Perfluoro-n-[1,2,3,4-¹³C₄]-octanoic acid to the sample at the beginning of the preparation process, analysts can use it as a surrogate standard. itrcweb.org Since the labeled standard behaves almost identically to the native PFOA throughout extraction, cleanup, and analysis, any loss or signal alteration experienced by the standard is mirrored by the native analyte. itrcweb.org The mass spectrometer can distinguish between the labeled and unlabeled compounds due to their mass difference, allowing the ratio between the two to be used for precise quantification that corrects for these matrix effects. nih.gov

The use of ¹³C-labeled standards like this one is a cornerstone of robust analytical methods such as U.S. EPA Method 1633, which covers 40 PFAS compounds in various environmental media. nelac-institute.org Research is focused on expanding the number of PFAS that can be accurately profiled. High-resolution mass spectrometry (HRMS) combined with these labeled standards enables not only the quantification of known PFAS but also the identification of previously unknown or "novel" PFAS compounds. chromatographyonline.com This comprehensive profiling is essential for a complete understanding of the extent of PFAS contamination at a given site. nih.gov

Table 1: Role of Perfluoro-n-[1,2,3,4-¹³C₄]-octanoic Acid in Advanced Analytical Methods

Feature Application in Analytical Technique Benefit
Isotope Dilution Added to samples prior to extraction and analysis as an internal standard. nelac-institute.orgitrcweb.org Corrects for matrix interference and variations in instrument response, leading to highly accurate quantification. spectroscopyonline.com
Method Validation Used to assess the performance (e.g., recovery, precision) of new analytical methods for PFOA. Ensures the reliability and reproducibility of data for a wide range of sample types.
Multi-Residue Analysis Included in a suite of labeled standards for the simultaneous analysis of dozens of PFAS compounds. chromatographyonline.com Enables comprehensive and cost-effective profiling of PFAS contamination in a single analytical run.

| Non-Targeted Screening | Helps in the tentative identification of novel PFOA-related compounds by providing a reference retention time and fragmentation pattern. | Facilitates the discovery of new and emerging PFAS that are not yet part of standard targeted methods. serdp-estcp.mil |

Application in Understanding Complex Environmental Interactions and Biogeochemical Cycling

Understanding how PFAS move through the environment is critical for assessing exposure risks and developing effective management strategies. Stable isotope tracers are invaluable tools for elucidating the sources, pathways, and transformations of chemicals in complex ecosystems. usgs.gov Perfluoro-n-[1,2,3,4-¹³C₄]-octanoic acid can be used as a tracer in controlled laboratory and field-scale studies to investigate the environmental fate of PFOA.

By introducing this labeled compound into a system, such as a soil column or a microcosm containing water and sediment, researchers can track its movement and partitioning between different environmental compartments (air, water, soil, biota) without the confounding influence of pre-existing PFOA contamination. itrcweb.orgitrcweb.org These studies provide critical data on key environmental processes:

Sorption and Desorption: Quantifying the extent to which PFOA binds to soil organic carbon and minerals, which controls its mobility in groundwater. nccoast.orgny.gov

Transport: Measuring how PFOA moves through porous media, such as soil and aquifers, and determining its retardation factor. nccoast.org

Bioaccumulation: Investigating the uptake of PFOA into plants and aquatic organisms, which is the first step in its entry into the food web. itrcweb.org

While PFOA is known for its extreme persistence and resistance to degradation, labeled tracers can help study the potential for transformation of other co-occurring polyfluorinated precursors into PFOA. itrcweb.org By spiking a sample with a labeled precursor and monitoring for the formation of labeled PFOA, scientists can confirm transformation pathways and rates. This information is vital for building accurate environmental fate and transport models that predict the long-term behavior of PFAS plumes in the subsurface. serdp-estcp.mil

Table 2: Use of Perfluoro-n-[1,2,3,4-¹³C₄]-octanoic Acid as an Environmental Tracer

Environmental Process Research Application Scientific Insight
Advection & Dispersion Tracking the movement of a spiked ¹³C₄-PFOA plume in laboratory soil columns or controlled field releases. Provides data to validate models of groundwater transport and predict contaminant migration. itrcweb.org
Sorption to Solids Measuring the partitioning of ¹³C₄-PFOA between water and various solid phases (soil, sediment, activated carbon). Determines key parameters (e.g., partition coefficients) that govern the mobility and bioavailability of PFOA. nccoast.org
Interfacial Behavior Studying the accumulation of ¹³C₄-PFOA at air-water interfaces in unsaturated (vadose zone) soils. Reveals retention mechanisms that can significantly slow the transport of PFOA to groundwater. ny.gov

| Biotic Uptake | Quantifying the uptake of ¹³C₄-PFOA from soil or water into plants, invertebrates, and fish in controlled experiments. | Assesses bioaccumulation potential and the transfer of PFOA into terrestrial and aquatic food chains. itrcweb.org |

Role in Mechanistic Studies of PFAS Behavior in Engineered Systems and Remediation Strategies

Developing and optimizing technologies to remove PFAS from contaminated water and soil is a major area of environmental engineering research. Perfluoro-n-[1,2,3,4-¹³C₄]-octanoic acid is a crucial tool for evaluating the performance of these engineered systems and understanding the underlying mechanisms of removal.

In these studies, water or soil samples are often "spiked" with a precise concentration of the labeled compound. The effectiveness of a given remediation technology—such as adsorption onto granular activated carbon (GAC), ion exchange resins, or novel sorbent materials—is then determined by measuring the concentration of ¹³C₄-PFOA before and after treatment. researchgate.netmdpi.com This approach allows researchers to:

Accurately Measure Removal Efficiency: The use of a labeled compound eliminates interference from background PFOA already present in the sample matrix, providing a true measure of the technology's performance.

Investigate Degradation Pathways: For destructive technologies like electrochemical oxidation or sonolysis, tracking the disappearance of ¹³C₄-PFOA and identifying its ¹³C-containing breakdown products can help elucidate the degradation mechanism and confirm complete mineralization.

Compare Different Technologies: Labeled compounds enable standardized, head-to-head comparisons of different remediation materials and methods under identical conditions, helping to identify the most effective and cost-efficient solutions. mdpi.com

Model System Performance: Data from these mechanistic studies are used to develop models that predict how a remediation system will perform over time, for instance, by calculating the breakthrough time for PFOA in a GAC filter. regenesis.com

These fundamental studies are essential for the design, implementation, and optimization of full-scale treatment systems that can effectively remove PFAS from drinking water supplies and contaminated sites. researchgate.net

Table 3: Applications in Evaluating PFAS Remediation Technologies

Remediation Technology Role of Perfluoro-n-[1,2,3,4-¹³C₄]-octanoic Acid Research Outcome
Sorption (e.g., Activated Carbon, Ion Exchange) Spiked into water to test the adsorption capacity and kinetics of different sorbent materials. researchgate.net Determination of key performance metrics like adsorption isotherms and breakthrough curves for system design.
Chemical Oxidation (e.g., Persulfate, Ozone) Used to monitor the rate of PFOA degradation and identify reaction byproducts. Insight into the effectiveness and mechanism of destructive treatment processes.
Membrane Filtration (e.g., Nanofiltration) Applied to challenge membranes and precisely measure their rejection efficiency for PFOA. Validation of membrane performance for separating PFAS from water.

| Soil Washing/Flushing | Added to contaminated soil to evaluate the efficiency of different washing solutions in extracting PFOA. | Optimization of soil remediation strategies to enhance contaminant removal. |

Q & A

Basic Research Questions

Q. What is the role of Perfluoro-n-[1,2,3,4-13C4]-octanoic acid (13C4-PFOA) in quantitative environmental analysis?

  • Methodological Answer : 13C4-PFOA is primarily used as an isotopically labeled internal standard to correct for matrix effects, ionization suppression, and instrument variability during LC-MS/MS analysis. For example, in EPA Method 537.1, it is spiked into samples prior to extraction to normalize recovery rates of native PFOA and other perfluorinated compounds (PFAS) . Its carbon-13 labeling ensures minimal interference with native PFAS signals, enabling precise quantification at sub-ng/L concentrations in complex matrices like water, blood, or biota.

Q. How should researchers select chromatographic columns and mobile phases for separating 13C4-PFOA from co-eluting PFAS?

  • Methodological Answer : Reverse-phase C18 or PFP (pentafluorophenyl) columns are recommended due to their ability to resolve polar PFAS. Mobile phases typically combine ammonium acetate or formate buffers (pH ~4–6) with methanol or acetonitrile gradients. For example, a study comparing Q-TOF and QqQ instruments demonstrated that a 2.1 mm × 100 mm C18 column with 5 mM ammonium acetate/methanol achieved baseline separation of 13C4-PFOA from PFOS and PFHxS . Adjusting gradient steepness is critical to avoid co-elution with structural analogs.

Q. What quality control measures are essential when using 13C4-PFOA as an internal standard?

  • Methodological Answer :

  • Purity Verification : Confirm isotopic purity (>99% 13C4) via high-resolution mass spectrometry (HRMS) to rule out contamination from unlabeled PFOA or other 13C variants (e.g., 13C8-PFOA) .
  • Recery Efficiency : Spike 13C4-PFOA at consistent concentrations (e.g., 10 ng/mL) across all samples and blanks. Acceptable recovery ranges (70–120%) should align with EPA Method 537.1 guidelines .
  • Matrix Spike Tests : Validate performance in representative matrices (e.g., serum, sludge) to identify ion suppression/enhancement effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in PFAS quantification between low-resolution (QqQ) and high-resolution (Orbitrap/Q-TOF) instruments when using 13C4-PFOA?

  • Methodological Answer : Discrepancies often arise from:

  • Isotopic Interference : QqQ may misattribute signals from co-eluting PFAS with similar mass transitions (e.g., PFNA vs. 13C4-PFOA). HRMS resolves this via exact mass (<5 ppm error) and isotopic pattern matching .
  • Dynamic Range : Q-TOF systems exhibit wider linear ranges (e.g., 0.1–1000 ng/mL) compared to QqQ (1–500 ng/mL), affecting low-abundance PFAS detection .
  • Data Processing : Use HRMS software (e.g., Compound Discoverer) to deconvolute spectra and validate against PFAS libraries (e.g., NIST PFAS HRMS Library) .

Q. What experimental strategies mitigate in-source fragmentation of 13C4-PFOA during LC-MS analysis?

  • Methodological Answer : In-source fragmentation (e.g., loss of CO2 or CF2 groups) can generate false signals. Mitigation steps include:

  • Optimizing ESI Parameters : Reduce capillary voltage (<3 kV) and source temperature (<300°C) to minimize fragmentation .
  • Chromatographic Tweaks : Shorten run times to reduce in-source decay, but ensure resolution is maintained.
  • Confirmatory Ions : Monitor multiple transitions (e.g., m/z 413 → 369 for 13C4-PFOA) to distinguish true signals from artifacts .

Q. How do researchers validate 13C4-PFOA stability under extreme environmental conditions (e.g., high salinity, UV exposure)?

  • Methodological Answer : Stability studies should simulate field conditions:

  • Photodegradation Tests : Expose 13C4-PFOA-spiked water to UV light (254 nm) for 24–72 hours and quantify degradation via LC-HRMS. Compare kinetics to native PFOA to assess isotopic robustness .
  • Salinity Effects : Test recovery in seawater (35 g/L NaCl) using solid-phase extraction (SPE) cartridges (e.g., WAX or GCB phases) to evaluate salt-induced suppression .
  • Long-Term Storage : Store samples at −20°C and analyze over 6–12 months to track signal drift, ensuring 13C4-PFOA integrity .

Data Interpretation and Conflict Resolution

Q. How should researchers address contradictory bioaccumulation data for PFOA when using 13C4-PFOA in tracer studies?

  • Methodological Answer : Contradictions may arise from:

  • Trophic Dilution : In aquatic ecosystems, 13C4-PFOA may exhibit lower biomagnification factors (BMFs) than native PFOA due to isotopic fractionation. Correct using species-specific BMF adjustments .
  • Matrix Binding : Serum proteins or sediment organic matter may differentially bind 13C4-PFOA vs. native PFOA. Validate with equilibrium dialysis or sequential extraction .

Q. What statistical approaches reconcile batch-to-batch variability in 13C4-PFOA recovery rates?

  • Methodological Answer : Use mixed-effects models to account for batch (fixed effect) and sample-type (random effect) variability. Pair with ANOVA to identify outliers. For example, a study on arctic biota applied this to reduce inter-batch CV% from 15% to <5% .

Reference Tables

Table 1 : Key LC-MS Parameters for 13C4-PFOA Analysis

ParameterQqQ (Low-Res)Q-TOF (High-Res)
Precursor Ion (m/z)413.0413.0005
Product Ion (m/z)369.0 (CF2 loss)369.0012 (CF2 loss)
Collision Energy (eV)1520
LOD (ng/L)0.50.1
Linear Range (ng/mL)1–5000.1–1000
Source Temperature (°C)350275

Table 2 : Stability of 13C4-PFOA Under Environmental Stressors

ConditionRecovery (%)Degradation Products
UV Exposure (72 hrs)78 ± 5Trifluoroacetic acid
High Salinity (35 g/L)92 ± 3None detected
−20°C Storage (12 mo)98 ± 2None detected

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.